molecular formula C31H39F7N4O5S B14789842 4-(4-acetylpiperazin-1-yl)-N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide;methanesulfonic acid

4-(4-acetylpiperazin-1-yl)-N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide;methanesulfonic acid

Cat. No.: B14789842
M. Wt: 712.7 g/mol
InChI Key: YRFKYVWDPCOSTE-UHFFFAOYSA-N
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Description

The compound 4-(4-acetylpiperazin-1-yl)-N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide; methanesulfonic acid (referred to as casopitant mesylate) is a potent and selective neurokinin 1 (NK1) receptor antagonist. It was developed as a clinical candidate for treating major depressive disorders (MDD) and chemotherapy-induced nausea and vomiting (CINV) . The mesylate salt form enhances aqueous solubility, facilitating its formulation for oral and intravenous administration . Structurally, it features:

  • A piperidine core substituted with a 4-fluoro-2-methylphenyl group.
  • An acetylpiperazinyl moiety at the 4-position of the piperidine ring.
  • A chiral N-[(1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethyl]-N-methylcarboxamide side chain.

Preclinical studies demonstrated its high affinity for the human NK1 receptor (Ki = 0.3 nM) and efficacy in animal models of depression and emesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-acetylpiperazin-1-yl)-N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide;methanesulfonic acid involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(4-acetylpiperazin-1-yl)-N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide;methanesulfonic acid has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

This section compares casopitant mesylate with structurally and pharmacologically related NK1 antagonists and piperazine/piperidine-containing analogs.

Structural and Functional Comparison

Compound Name Key Structural Features Target/Mechanism Indications Key Advantages/Limitations
Casopitant mesylate Piperidine core, acetylpiperazine, 3,5-bis(trifluoromethyl)phenyl, mesylate counterion NK1 receptor antagonist MDD, CINV High solubility (mesylate), strong CNS penetration
Aprepitant Morpholine core, trifluoromethylphenyl, benzamide NK1 receptor antagonist CINV First FDA-approved NK1 antagonist; limited CNS bioavailability
Vestipitant Piperidine-carboxamide, 3,5-bis(trifluoromethyl)phenyl NK1 receptor antagonist Anxiety, tinnitus Orally bioavailable; discontinued due to efficacy gaps
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Piperazine-sulfonyl, fluorophenyl, acetamide Unknown (structural analog) Experimental Lacks NK1 affinity; used in kinase inhibitor research

Pharmacological and Clinical Differences

  • Potency : Casopitant mesylate exhibits superior NK1 receptor affinity (Ki = 0.3 nM) compared to aprepitant (Ki = 0.6 nM) and vestipitant (Ki = 0.8 nM) .
  • Selectivity : Casopitant shows >1,000-fold selectivity over NK2/NK3 receptors, reducing off-target effects in preclinical models .
  • Pharmacokinetics: The mesylate salt improves solubility (>10 mg/mL in water) versus non-salt forms like aprepitant, which requires lipid-based formulations .
  • Clinical Outcomes : While aprepitant succeeded in CINV, casopitant’s development for MDD was halted due to mixed Phase III results, highlighting the challenge of translating NK1 antagonism to depression .

Key Research Findings

Preclinical Efficacy : Casopitant reduced emesis in ferret models (ED50 = 0.1 mg/kg) and showed antidepressant effects in rodent forced-swim tests .

Salt Form Optimization : Mesylate improved bioavailability (F > 80% in dogs) compared to freebase formulations .

Clinical Setbacks : Despite promising Phase II data, casopitant failed to outperform SSRIs in MDD, underscoring the complexity of NK1 pathways in depression .

Biological Activity

The compound 4-(4-acetylpiperazin-1-yl)-N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide; methanesulfonic acid , commonly referred to as Casopitant mesylate, is a piperidine derivative that has garnered attention for its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic uses, and relevant case studies.

Chemical Structure

The chemical structure of Casopitant mesylate can be represented as follows:

C24H30F3N3O3S\text{C}_{24}\text{H}_{30}\text{F}_{3}\text{N}_{3}\text{O}_{3}\text{S}

Casopitant acts primarily as a selective antagonist of the neurokinin-1 (NK1) receptor. This receptor is involved in mediating the effects of substance P, a neuropeptide associated with pain perception, anxiety, and the vomiting reflex. By blocking NK1 receptors, Casopitant has been shown to reduce nausea and vomiting, particularly in patients undergoing chemotherapy.

1. Anti-emetic Properties

Casopitant has been extensively studied for its anti-emetic effects. In clinical trials, it demonstrated significant efficacy in preventing chemotherapy-induced nausea and vomiting (CINV). A notable study by Rojas et al. (2018) reported that patients treated with Casopitant experienced a 30% reduction in CINV compared to placebo controls .

2. Analgesic Effects

Research indicates that Casopitant may possess analgesic properties. A study conducted on animal models showed that administration of Casopitant led to a significant reduction in pain responses in inflammatory pain models . This suggests a potential role in pain management.

3. Impact on Anxiety Disorders

Given its mechanism of action on the NK1 receptor, Casopitant has been investigated for its effects on anxiety disorders. A randomized controlled trial indicated that patients with generalized anxiety disorder experienced reduced symptoms when treated with Casopitant .

Case Study 1: Chemotherapy-Induced Nausea

In a double-blind study involving 300 patients undergoing chemotherapy, those receiving Casopitant reported lower levels of nausea and improved quality of life metrics compared to those receiving standard antiemetic therapy alone. The results indicated a statistically significant difference (p < 0.05) in the incidence of vomiting episodes .

Case Study 2: Pain Management

A pilot study assessed the efficacy of Casopitant in patients with chronic pain conditions. Patients reported a marked improvement in pain scores after four weeks of treatment, suggesting that NK1 receptor antagonism may have broader implications for pain management beyond traditional analgesics .

Data Tables

Study Population Intervention Outcome Findings
Rojas et al., 2018Chemotherapy patientsCasopitant vs placeboCINV reduction30% reduction in CINV episodes
Pilot StudyChronic pain patientsCasopitant treatmentPain score improvementSignificant reduction in pain scores

Q & A

Basic Research Questions

Q. What is the structural rationale for designing this compound as a neurokinin-1 (NK1) receptor antagonist?

  • Methodological Answer : The compound (casopitant) was designed to maximize affinity for the NK1 receptor while optimizing pharmacokinetic properties. Key structural features include:

  • A piperidine-carboxamide core to mimic substance P, the natural ligand of NK1.
  • 3,5-Bis(trifluoromethyl)phenyl and 4-fluoro-2-methylphenyl groups to enhance lipophilicity and blood-brain barrier penetration.
  • 4-Acetylpiperazine to improve metabolic stability by reducing oxidative dealkylation .
    • Experimental Validation : Radioligand binding assays (e.g., competitive displacement of [³H]-substance P) confirmed sub-nanomolar affinity (IC₅₀ = 0.2 nM) and selectivity (>1,000-fold over NK2/NK3 receptors) .

Q. What synthetic strategies are employed for this compound?

  • Methodological Answer : Synthesis involves:

Piperidine ring formation via reductive amination.

Carboxamide coupling using activated esters (e.g., HATU/DIPEA).

Salt formation with methanesulfonic acid to enhance crystallinity and solubility.

  • Key Intermediate : The (2R,4S)-stereoisomer is critical for activity, achieved through chiral resolution or asymmetric catalysis .

Advanced Research Questions

Q. How do the metabolic pathways of this compound influence its pharmacokinetic profile?

  • Methodological Answer : In vivo metabolism involves:

  • Primary Pathways : Hydroxylation (M13), deacetylation (M12), and piperazine cleavage.
  • Analytical Techniques : Metabolites were profiled using HPLC-MS and ¹H-NMR. Over 20 metabolites were identified in human plasma, with <8% excreted unchanged .
    • Data Table : Major Metabolites and Characteristics
MetaboliteStructure ModificationDetection MethodContribution to PK
M13Hydroxylation at piperazineHPLC-MS, ¹H-NMR45% plasma exposure
M12Deacetylation + oxidationHPLC-MS22% fecal elimination

Q. How can conflicting roles of this compound as a CYP3A4 substrate, inhibitor, and inducer be reconciled in clinical studies?

  • Methodological Answer :

  • In Vitro Assays : CYP3A4 inhibition (IC₅₀ = 5 µM) and induction (EC₅₀ = 2 µM) were assessed using human hepatocytes.
  • Clinical DDI Studies : Co-administration with midazolam (CYP3A4 probe) showed a 3.5-fold increase in AUC, confirming inhibition. SimCyp modeling predicted induction effects after chronic dosing .
    • Resolution : Dose-dependent effects—acute inhibition dominates short-term use, while induction requires longitudinal monitoring .

Q. What experimental approaches validate the compound’s selectivity for NK1 over other receptors?

  • Methodological Answer :

  • Receptor Panels : Broad profiling against 150+ GPCRs, ion channels, and transporters.
  • Functional Assays : Calcium flux assays confirmed NK1 antagonism (EC₅₀ = 1.2 nM) without activity at µ-opioid or serotonin receptors .
    • Data Contradiction Analysis : Off-target activity at σ receptors (Ki = 120 nM) was observed but deemed clinically irrelevant due to low plasma concentrations .

Q. Experimental Design Considerations

Q. How to optimize synthetic routes for scalability and stereochemical purity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use fractional factorial designs to optimize reaction parameters (e.g., temperature, catalyst loading).
  • Flow Chemistry : Continuous-flow systems improve yield (85% → 92%) and reduce racemization .

Q. What strategies mitigate CYP3A4-mediated drug-drug interactions in clinical trials?

  • Methodological Answer :

  • Probe Substrates : Use midazolam (sensitive CYP3A4 substrate) to quantify inhibition/induction.
  • Dose Adjustment : Staggered dosing (e.g., casopitant administered 24h post-chemotherapy) minimizes interactions with CYP3A4-metabolized drugs .

Properties

IUPAC Name

4-(4-acetylpiperazin-1-yl)-N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide;methanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35F7N4O2.CH4O3S/c1-18-13-24(31)5-6-26(18)27-17-25(40-11-9-39(10-12-40)20(3)42)7-8-41(27)28(43)38(4)19(2)21-14-22(29(32,33)34)16-23(15-21)30(35,36)37;1-5(2,3)4/h5-6,13-16,19,25,27H,7-12,17H2,1-4H3;1H3,(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFKYVWDPCOSTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C.CS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39F7N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

712.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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